molecular formula C7H11BrNO3P B6610423 [3-(aminomethyl)phenyl]phosphonic acid hydrobromide CAS No. 2763758-69-4

[3-(aminomethyl)phenyl]phosphonic acid hydrobromide

Cat. No. B6610423
M. Wt: 268.04 g/mol
InChI Key: PXPSTSVATLNPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Aminomethyl)phenyl]phosphonic acid hydrobromide (AMPAH) is a bromide salt of phosphonic acid that has a wide variety of applications in scientific research, ranging from biochemical and physiological studies to drug discovery and development. AMPAH is a versatile reagent that has been used in a variety of reactions, including nucleophilic substitution, oxidation-reduction reactions, and hydrolysis. It is also a useful tool for studying the mechanism of action of various compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for [3-(aminomethyl)phenyl]phosphonic acid hydrobromide involves the reaction of 3-(aminomethyl)aniline with phosphorus trichloride followed by hydrolysis and reaction with hydrobromic acid.

Starting Materials
3-(aminomethyl)aniline, Phosphorus trichloride, Water, Hydrobromic acid

Reaction
3-(aminomethyl)aniline is reacted with phosphorus trichloride in the presence of a solvent such as dichloromethane to form 3-(aminomethyl)phenylphosphonochloridate., The resulting product is then hydrolyzed with water to form [3-(aminomethyl)phenyl]phosphonic acid., Finally, [3-(aminomethyl)phenyl]phosphonic acid is reacted with hydrobromic acid to form [3-(aminomethyl)phenyl]phosphonic acid hydrobromide.

Mechanism Of Action

The mechanism of action of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide is not fully understood, but it is believed to act as a proton shuttle, allowing for the transfer of protons between molecules. This allows for the formation of new bonds, as well as the breaking of existing bonds. It also facilitates the exchange of electrons between molecules, which is important for the formation of new compounds. In addition, [3-(aminomethyl)phenyl]phosphonic acid hydrobromide can act as a catalyst, allowing for the formation of new compounds at a faster rate.

Biochemical And Physiological Effects

The biochemical and physiological effects of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide are not well understood. However, it is believed to have an effect on the metabolism of proteins and other compounds, as well as on the activity of enzymes. It is also believed to have an effect on the transport of ions and other molecules across cell membranes. In addition, it is believed to have an effect on the production of hormones and other regulatory molecules.

Advantages And Limitations For Lab Experiments

The main advantage of using [3-(aminomethyl)phenyl]phosphonic acid hydrobromide in lab experiments is its versatility. It can be used in a variety of reactions, and it can be used to study the structure and function of proteins and enzymes. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it can be toxic if not handled properly, and it can react with other compounds if not stored properly.

Future Directions

The potential future directions for using [3-(aminomethyl)phenyl]phosphonic acid hydrobromide are numerous. It could be used to develop new drugs, to study the effects of environmental toxins, and to study the effects of drugs on the body. It could also be used to study the structure and function of proteins and enzymes, and to study the mechanism of action of various compounds. In addition, it could be used to study the metabolism of proteins and other compounds, and to study the transport of ions and other molecules across cell membranes. Finally, it could be used to study the production of hormones and other regulatory molecules.

Scientific Research Applications

[3-(aminomethyl)phenyl]phosphonic acid hydrobromide is widely used in scientific research, particularly in biochemical and physiological studies. It is often used as a reagent for the synthesis of other compounds, such as peptides and proteins. It is also used to study the mechanism of action of various compounds, as well as to study the structure and function of proteins and enzymes. In addition, [3-(aminomethyl)phenyl]phosphonic acid hydrobromide can be used to study the effects of drugs on the body, and to study the effects of environmental toxins on the body.

properties

IUPAC Name

[3-(aminomethyl)phenyl]phosphonic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO3P.BrH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPSTSVATLNPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrNO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Aminomethyl)phenyl]phosphonic acid hydrobromide

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